molecular formula C13H17F3N2O3 B2508895 Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate CAS No. 1420670-57-0

Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate

Cat. No.: B2508895
CAS No.: 1420670-57-0
M. Wt: 306.285
InChI Key: JERMHLUIDIQVJR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate: is a chemical compound that features a tert-butyl group, an aminomethyl group, and a trifluoromethoxy group attached to a phenylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate typically involves multiple steps, starting with the preparation of the core phenylcarbamate structure. One common approach is to use tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the aminomethyl and trifluoromethoxy groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired functional groups are correctly positioned on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the aminomethyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted phenylcarbamates .

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The aminomethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(bromomethyl)phenylcarbamate
  • Tert-butyl 4-(hydroxymethyl)phenylcarbamate
  • Tert-butyl 4-(methoxymethyl)phenylcarbamate

Uniqueness

Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate is unique due to the presence of both the aminomethyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3/c1-12(2,3)21-11(19)18-9-5-4-8(7-17)10(6-9)20-13(14,15)16/h4-6H,7,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERMHLUIDIQVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CN)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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